molecular formula C10H18F6O6S2Si B1332168 di-tert-Butylsilyl bis(trifluoromethanesulfonate) CAS No. 85272-31-7

di-tert-Butylsilyl bis(trifluoromethanesulfonate)

Cat. No.: B1332168
CAS No.: 85272-31-7
M. Wt: 440.5 g/mol
InChI Key: HUHKPYLEVGCJTG-UHFFFAOYSA-N
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Description

Di-tert-butylsilyl bis(trifluoromethanesulfonate) (DTBS bis(triflate), tBu₂Si(OTf)₂) is a highly reactive organosilicon reagent with the molecular formula C₁₀H₁₈F₆O₆S₂Si (MW: 440.45 g/mol) and CAS number 85272-31-7 . It is a colorless to yellow or light brown-yellow liquid with a boiling point of 73–75 °C and is sensitive to moisture, reacting vigorously with hydroxylic solvents . Synthesized via the reaction of di-tert-butylchlorosilane with trifluoromethanesulfonic acid, it is commercially available and widely used in organic synthesis as a protecting group and promoter for regioselective transformations .

Key applications include:

  • Orthogonal protection of diols in carbohydrate chemistry, enabling selective sulfation or functionalization .
  • Simultaneous protection of 5′- and 3′-OH groups in RNA synthesis, facilitating atomic mutagenesis studies .
  • Macrocyclization and cross-coupling reactions, leveraging its strong electrophilicity .

Properties

IUPAC Name

[ditert-butyl(trifluoromethylsulfonyloxy)silyl] trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F6O6S2Si/c1-7(2,3)25(8(4,5)6,21-23(17,18)9(11,12)13)22-24(19,20)10(14,15)16/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHKPYLEVGCJTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C(C)(C)C)(OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F6O6S2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50337994
Record name Di-tert-butylsilanediyl bis(trifluoromethanesulfonate)
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Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

85272-31-7
Record name Bis(1,1-dimethylethyl)[[(trifluoromethyl)sulfonyl]oxy]silyl 1,1,1-trifluoromethanesulfonate
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Record name Di-tert-butylsilanediyl bis(trifluoromethanesulfonate)
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Record name Di-t-butylsilylbis(trifluoromethanesulfonate)
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Preparation Methods

Procedure

  • Reactants : Di-tert-butylchlorosilane and trifluoromethanesulfonic acid.
  • Solvent : Commonly dichloromethane (CH₂Cl₂) is used as the reaction medium.
  • Reaction Conditions :
    • The reaction is carried out at low temperatures to moderate the exothermic nature of the process.
    • An equimolar ratio (1:2) of di-tert-butylchlorosilane to trifluoromethanesulfonic acid is typically used.
  • Mechanism :
    • The chlorosilane reacts with trifluoromethanesulfonic acid, substituting the chlorine atom with two trifluoromethanesulfonate groups to form the desired compound.

Key Observations

  • The product is highly sensitive to moisture and hydroxylic solvents, necessitating anhydrous conditions during synthesis and storage.
  • This method produces di-tert-butylsilyl bis(trifluoromethanesulfonate) as a colorless to light yellow liquid with a boiling point of 73–75 °C.

Use of Triethylamine as a Base

Procedure

  • Reactants : Di-tert-butylchlorosilane, trifluoromethanesulfonic acid, and triethylamine (TEA).
  • Solvent : Dichloromethane.
  • Reaction Conditions :
    • The reaction involves mixing di-tert-butylchlorosilane with trifluoromethanesulfonic acid in the presence of triethylamine.
    • Triethylamine acts as a base to neutralize the hydrochloric acid formed during the reaction.
  • Mechanism :
    • The base facilitates the substitution reaction by scavenging HCl, ensuring complete conversion to the product.

Key Observations

  • This method improves yield and minimizes side reactions by maintaining a neutral pH in the reaction mixture.

Alternative Bases: Pyridine or Lutidine

Procedure

  • Reactants : Di-tert-butylchlorosilane, trifluoromethanesulfonic acid, and pyridine or lutidine as bases.
  • Solvent : Dichloromethane or a dichloromethane-dimethylformamide (DMF) mixture.
  • Reaction Conditions :
    • The reaction is conducted at temperatures ranging from 0 °C to room temperature.
    • Pyridine or lutidine serves as a nucleophilic base to neutralize HCl and stabilize the intermediate species.

Key Observations

  • Using pyridine or lutidine enhances selectivity and reduces by-products compared to triethylamine.
  • This method is particularly effective for preparing derivatives used in glycosylation reactions.

Summary Table of Preparation Methods

Method Reactants Solvent Base Temperature Range Key Advantages
Direct Reaction Di-tert-butylchlorosilane + Triflic Acid Dichloromethane None Low temperatures Simple setup, moisture sensitivity
Triethylamine-Assisted Di-tert-butylchlorosilane + Triflic Acid + TEA Dichloromethane Triethylamine Room temperature Improved yield, reduced side reactions
Pyridine/Lutidine-Assisted Di-tert-butylchlorosilane + Triflic Acid + Pyridine/Lutidine CH₂Cl₂ or CH₂Cl₂-DMF mix Pyridine/Lutidine 0 °C to RT Enhanced selectivity

Chemical Reactions Analysis

di-tert-Butylsilyl bis(trifluoromethanesulfonate) undergoes several types of chemical reactions, including:

Common reagents used in these reactions include triethylamine, dichloromethane, and trifluoromethanesulfonic acid. The major products formed are silylene derivatives and cyclized compounds .

Scientific Research Applications

Organic Synthesis

Di-tert-butylsilyl bis(trifluoromethanesulfonate) is primarily recognized for its role as a reagent in organic synthesis. It enhances electrophilicity, facilitating the formation of complex molecules. Its utility in synthesizing pharmaceuticals and agrochemicals is particularly noteworthy.

Key Applications:

  • Promoter for Reactions: It acts as a promoter in reactions such as the Boekelheide reaction, enhancing yields significantly when combined with microwave irradiation .
  • Synthesis of Glycosyl Donors: The compound is employed to prepare 3,6-bridged glycosyl donors from various sugar derivatives, achieving moderate to high yields .

Protecting Group Chemistry

In multi-step organic syntheses, di-tert-butylsilyl bis(trifluoromethanesulfonate) serves as an effective protecting group for alcohols and amines. This application allows chemists to selectively manipulate functional groups without unwanted side reactions.

Case Study:

  • In one study, it was used to protect 1,3-diols, resulting in improved yield and stereoselectivity during subsequent reactions .

Fluorination Reactions

The trifluoromethanesulfonate moiety present in di-tert-butylsilyl bis(trifluoromethanesulfonate) enables efficient fluorination of organic substrates. This characteristic is crucial for developing fluorinated compounds, which are essential in medicinal chemistry.

Example:

  • The reagent has been utilized in synthesizing fluorinated derivatives that exhibit enhanced biological activity compared to their non-fluorinated counterparts .

Polymer Chemistry

Di-tert-butylsilyl bis(trifluoromethanesulfonate) is also applied in the production of fluorinated polymers. These polymers demonstrate exceptional thermal stability and chemical resistance, making them suitable for high-performance materials.

Properties of Fluorinated Polymers:

  • High thermal stability
  • Excellent chemical resistance
  • Applications in electronics and coatings

Analytical Chemistry

In analytical chemistry, di-tert-butylsilyl bis(trifluoromethanesulfonate) acts as a derivatizing agent. It enhances the detection and quantification of specific compounds within complex mixtures, thereby improving analytical accuracy.

Usage:

  • This compound has been employed in various chromatographic techniques to improve the resolution and sensitivity of the analysis .

Data Table: Summary of Applications

Application AreaSpecific Use CaseYield/Outcome
Organic SynthesisPromoter for Boekelheide reactionYield increased from 51% to 75%
Protecting Group ChemistryProtecting 1,3-diolsImproved yield and stereoselectivity
Fluorination ReactionsSynthesis of fluorinated derivativesEnhanced biological activity
Polymer ChemistryProduction of fluorinated polymersHigh thermal stability
Analytical ChemistryDerivatizing agent for chromatographyImproved detection sensitivity

Mechanism of Action

Comparison with Similar Compounds

Geminal and Vicinal Bis(trifluoromethanesulfonate) Esters

Examples: Methylene bis(triflate) (TfO–CH₂–OTf) and ethylene bis(triflate) (TfO–(CH₂)₂–OTf) .

Property DTBS Bis(triflate) Methylene/Ethylene Bis(triflate)
Structure Silyl-linked bis(triflate) Aliphatic bis(triflate)
Reactivity Moderate (steric hindrance) Extreme (high electrophilicity)
Applications Protecting groups, RNA synthesis Macrocyclization, diquat synthesis
Stability Air-/moisture-sensitive oil Low-melting solids (m.p. <25°C)
Key Interactions C–H⋯O, C–F⋯F Similar non-classical H-bonds

Electronic Effects : The tert-butyl groups in DTBS bis(triflate) introduce steric bulk, reducing reactivity compared to aliphatic bis(triflates). This allows controlled regioselectivity in complex molecules .

Synthetic Utility : While aliphatic bis(triflates) excel in forming strained macrocycles (e.g., imidazolium salts), DTBS bis(triflate) is preferred in biomolecular chemistry due to its compatibility with sensitive substrates like RNA .

Bis(trifluoromethanesulfonyl)imide ([Tf₂N]⁻) Salts

Example: Pd(II) complexes with [Tf₂N]⁻ .

Property DTBS Bis(triflate) [Tf₂N]⁻ Complexes
Anion Stability Moderate (OTf⁻) High (delocalized charge)
Cost Lower Higher
Catalytic Performance Comparable to [Tf₂N]⁻ complexes Similar yields in Pd-catalyzed reactions

Functional Role : Despite weaker anion stability, DTBS bis(triflate) is cost-effective and equally effective in catalytic systems, making it a practical alternative .

Other Silyl Triflates

Example: Trimethylsilyl triflate (TMSOTf) .

Property DTBS Bis(triflate) TMSOTf
Steric Bulk High (tert-butyl groups) Low (methyl groups)
Regioselectivity Enhanced in hindered systems Less selective
Applications Orthogonal diol protection General silylation

Advantage : The tert-butyl groups in DTBS bis(triflate) enable orthogonal protection strategies unavailable with smaller silyl groups, as demonstrated in chondroitin sulfate synthesis .

Biological Activity

Di-tert-butylsilyl bis(trifluoromethanesulfonate) (DTBS ditriflate) is a versatile reagent in organic synthesis, particularly known for its role as a protecting group for hydroxyl functionalities. Its biological activity primarily stems from its applications in synthesizing biologically relevant compounds, including nucleosides and glycosides. This article provides a detailed overview of the biological activity associated with DTBS ditriflate, including its chemical properties, applications in synthesis, and relevant case studies.

Di-tert-butylsilyl bis(trifluoromethanesulfonate) has the following chemical characteristics:

  • Molecular Formula : C₁₀H₁₈F₆O₆S₂Si
  • Molecular Weight : 440.45 g/mol
  • Boiling Point : 73-75 °C
  • Appearance : Colorless to light yellow liquid
  • Purity : ≥ 97% (by titration)
  • CAS Number : 85272-31-7

DTBS ditriflate acts as a protecting group for alcohols, particularly 1,3-diols and 1,2-diols. The introduction of this protecting group enhances the yield and stereoselectivity of subsequent reactions. Its reactivity is attributed to the trifluoromethanesulfonate moiety, which is a good leaving group, facilitating various transformations in organic synthesis.

1. Synthesis of N-Homoceramides

DTBS ditriflate has been utilized effectively in the synthesis of N-homoceramides. This class of compounds is significant due to their roles in cellular signaling and membrane structure. The protecting group aids in the selective functionalization of diols, improving yields significantly compared to other methods .

2. Glycosylation Reactions

In glycosylation reactions, DTBS ditriflate has been shown to promote selective α-galactosylation. This application is crucial for synthesizing glycosides that have potential therapeutic properties . The ability to control stereochemistry during these reactions is vital for developing bioactive compounds.

Case Study 1: Synthesis of UDP-Galactose Derivatives

In a study by Sakamoto et al., DTBS ditriflate was employed to synthesize UDP-2-(2-ketopropyl)galactose. The reaction demonstrated high yields and stereoselectivity when using DTBS as a protecting group, highlighting its effectiveness in carbohydrate chemistry .

Case Study 2: Intramolecular Cyclizations

Massaro et al. reported the use of DTBS ditriflate in intramolecular cyclizations via the Boekelheide reaction. The cyclized product was obtained with improved yields (up to 75% with microwave irradiation), showcasing the reagent's utility in complex organic transformations .

Summary of Research Findings

The following table summarizes key findings from various studies on the biological applications of DTBS ditriflate:

Study Application Yield Notes
Sakamoto et al. (2015)Synthesis of UDP-galactose derivativesHighEffective stereocontrol
Massaro et al. (2014)Intramolecular cyclizationUp to 75%Enhanced by microwave irradiation
Neuner et al. (2019)Synthesis of N-homoceramidesModerateImproved functionalization

Q & A

Q. What are the critical handling and storage protocols for DTBS to ensure stability in laboratory settings?

DTBS is highly moisture-sensitive and decomposes upon exposure to water. It should be stored under inert gas (e.g., argon or nitrogen) at low temperatures (<0°C) in corrosion-resistant containers. Handling requires anhydrous conditions, ideally in a glovebox or using Schlenk techniques. Immediate use after opening is recommended to minimize decomposition .

Q. How is DTBS synthesized, and what purification methods are effective?

DTBS is typically synthesized by reacting di-tert-butylsilyl chloride with trifluoromethanesulfonic anhydride under controlled, anhydrous conditions. Purification involves fractional distillation under reduced pressure (b.p. 73–75°C) in an inert atmosphere. Analytical methods like neutralization titration confirm purity (>97%) .

Q. What is the role of DTBS as a Lewis acid in organic transformations?

DTBS acts as a potent electrophilic activator for nucleophiles (e.g., alcohols, amines). Its silicon center coordinates with triflate groups, generating a highly electrophilic species that facilitates silylation, glycosylation, and cross-coupling reactions. This reactivity is leveraged in forming stable intermediates for complex molecule synthesis .

Advanced Research Questions

Q. What mechanistic insights explain DTBS’s efficiency in glycosylation reactions?

DFT studies reveal that DTBS’s triflate groups enhance silicon’s electrophilicity, enabling rapid activation of glycosyl acceptors. The reaction proceeds via a two-step mechanism: (1) DTBS coordinates with the hydroxyl group, forming a silyl ether intermediate; (2) nucleophilic displacement by the glycosyl donor yields the glycoside product. This pathway minimizes side reactions like hydrolysis under anhydrous conditions .

Q. How does DTBS compare to other silylating agents (e.g., TBSOTf) in catalytic efficiency?

DTBS exhibits superior thermal stability and selectivity in sterically hindered environments. For example, in macrocyclization of bipyridines, DTBS achieves >90% yield at 25°C, while TBSOTf requires higher temperatures (50°C) and shows lower selectivity due to competing hydrolysis. The tert-butyl groups on silicon enhance steric shielding, reducing unwanted byproducts .

Q. What analytical techniques identify decomposition byproducts of DTBS under suboptimal conditions?

Exposure to moisture generates trifluoromethanesulfonic acid and di-tert-butylsilanol, detectable via 19F^{19}\text{F} NMR (δ = -78 ppm for free triflate) and IR spectroscopy (broad O-H stretch at 3200–3600 cm1^{-1}). X-ray crystallography of recrystallized byproducts confirms structural changes, while TGA-MS tracks mass loss correlated with decomposition .

Q. How can researchers mitigate side reactions when using DTBS in cross-coupling reactions?

Common side reactions include over-silylation and triflate displacement. Strategies:

  • Stoichiometry control: Use sub-equimolar DTBS (0.8–1.2 eq) to limit over-activation.
  • Additive screening: Bulky bases like 2,6-lutidine (10 mol%) suppress proton transfer side reactions.
  • Temperature modulation: Reactions at -20°C slow triflate dissociation, improving selectivity .

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